BenchChemオンラインストアへようこそ!

rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

Stereochemistry Conformational Analysis Medicinal Chemistry

rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is a racemic, cis‑1,4‑disubstituted cyclohexyl carbamate derivative (molecular weight 228.33 g·mol⁻¹, formula C₁₂H₂₄N₂O₂). It integrates a Boc‑protected amine, a cyclohexane ring with defined (1s,4s) relative stereochemistry, and a secondary methylamino group.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B15311433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CNC
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-7-5-10(6-8-11)9-14-4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
InChIKeyMWKSPVFQFHWTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate: A cis-Configured Cyclohexyl Carbamate Building Block for Stereochemically Defined Synthesis


rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is a racemic, cis‑1,4‑disubstituted cyclohexyl carbamate derivative (molecular weight 228.33 g·mol⁻¹, formula C₁₂H₂₄N₂O₂) . It integrates a Boc‑protected amine, a cyclohexane ring with defined (1s,4s) relative stereochemistry, and a secondary methylamino group . The compound belongs to the class of orthogonally protected 1,4‑cyclohexanediamine scaffolds, a category widely exploited in medicinal chemistry for constructing spirocyclic, macrocyclic, and peptidomimetic architectures where precise spatial orientation of amino functionalities dictates downstream bioactivity .

Why Generic Substitution Fails for rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate: Stereoelectronic Nuances Among Cyclohexyl Carbamate Isomers


Substituting rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate with a structurally similar cyclohexyl carbamate (e.g., the corresponding (1r,4r)-trans isomer, or a regioisomer bearing the methylamino group directly on the ring rather than on a methylene spacer) can fundamentally alter the three-dimensional presentation of the amine pharmacophore [1]. The cis‑(1s,4s) geometry places both substituents on the same face of the cyclohexane ring, generating a distinct dihedral angle between the carbamate NH and the methylamino group compared with the trans‑(1r,4r) analog . In addition, the presence of a methylene spacer between the cyclohexyl ring and the methylamino nitrogen distinguishes this compound from analogs that lack the spacer (e.g., CAS 883864‑61‑7), conferring additional conformational flexibility and altering the pKa of the secondary amine, both of which can be decisive in receptor‑binding or enzyme‑inhibition assays .

Quantitative Differentiation Evidence for rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate Against Closest Analogs


Stereochemical Differentiation: (1s,4s)-cis vs. (1r,4r)-trans Cyclohexyl Configuration

The target compound possesses cis‑(1s,4s) relative stereochemistry, whereas the commercially available comparator tert-butyl (1r,4r)-4-((methylamino)methyl)cyclohexylcarbamate (CAS 1313366‑20‑9) exhibits trans‑(1r,4r) geometry [1]. The cis configuration forces both the carbamate and methylaminomethyl substituents to occupy pseudo‑equatorial/pseudo‑axial orientations that differ from those in the trans isomer, producing distinct spatial vectors for the two nitrogen atoms . In cyclohexyl‑based NMDA receptor antagonist series, such cis/trans stereochemical divergence has been shown to alter receptor‑binding affinity by >10‑fold, demonstrating that stereochemistry is not a cosmetic parameter but a primary determinant of bioactivity [2].

Stereochemistry Conformational Analysis Medicinal Chemistry

Substitution Pattern: Methylaminomethyl vs. 4‑Amino‑N‑methyl Carbamate Scaffolds

The target compound incorporates a methylaminomethyl (-CH₂-NH-CH₃) side chain at the cyclohexyl 4‑position, whereas the closely related analog tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate (CAS 1401532‑57‑7) bears a direct N‑methyl‑N‑(4‑aminocyclohexyl)carbamate scaffold with the primary amine attached directly to the ring and the methyl group on the carbamate nitrogen . This topological difference results in a distinct hydrogen‑bond donor/acceptor profile: the target compound displays two H‑bond donors (carbamate NH + secondary amine NH) and three H‑bond acceptors (carbamate C=O + carbamate O + secondary amine N), whereas comparator CAS 1401532‑57‑7 possesses one H‑bond donor (primary amine NH₂) and four acceptors, leading to divergent molecular recognition properties [1].

Chemical Scaffold Functional Group Topology Library Design

Methylene Spacer Impact: Conformational Flexibility vs. Direct Ring Attachment

The target compound connects the methylamino group to the cyclohexyl ring through a methylene (-CH₂-) spacer, whereas analogs such as tert-butyl cis-N-[4-(methylamino)cyclohexyl]carbamate (CAS 883864‑61‑7) lack this spacer and have the methylamino group directly attached to the ring . The methylene spacer increases the number of rotatable bonds by 1 (from 4 to 5), thereby expanding the conformational ensemble accessible to the terminal methylamino group . In bioisosteric replacement studies of cyclohexylmethylamino vs. benzylamino motifs, introduction of the methylene spacer yielded a σ₁ receptor affinity of Ki = 34 nM, underscoring the profound impact of this seemingly minor structural feature on target engagement [1].

Conformational Analysis Structure–Activity Relationship Medicinal Chemistry

Molecular Weight and Formula Homology with Key Synthetic Intermediates

The target compound (MW = 228.33 g·mol⁻¹, C₁₂H₂₄N₂O₂) shares the same molecular formula and mass with tert-butyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate (CAS 866548‑92‑7) but differs in the methylation pattern: the target compound carries a secondary N‑methylamine, whereas CAS 866548‑92‑7 presents a primary amine [1]. Despite being mass‑identical and formula‑identical, the two are chemically distinct and cannot be interchanged without altering reactivity. The N‑methyl group of the target compound increases steric bulk at the amine center (Taft Es = -1.24 for N‑CH₃ vs. Es = -0.61 for N‑H), which can modulate nucleophilicity and selectivity in subsequent amide coupling or reductive amination steps [2].

Molecular Weight Chemical Formula Inventory Management

Racemic Nature: Implications for Biological Data Reproducibility vs. Enantiopure Analogs

The target compound is supplied and characterized as a racemic mixture, whereas several commercially available comparators (e.g., CAS 294180‑29‑3, (1R,4R)-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester) are marketed as single enantiomers . The racemic nature means the sample contains a 1:1 ratio of (1S,4S) and (1R,4R) enantiomers, and any biological activity observed represents the combined effect of both enantiomers unless chiral separation is performed. In the amino‑alkyl‑cyclohexane NMDA antagonist series, enantiopure compounds demonstrated up to 5‑fold differences in IC₅₀ between enantiomers, illustrating that racemic mixtures can mask enantiomer‑specific pharmacology or toxicity [1].

Racemic Mixture Enantiomeric Purity Assay Reproducibility

Optimal Research and Industrial Application Scenarios for rac-tert-Butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate


Stereochemistry‑Defined Fragment Library Construction

Compound libraries built around the cis‑(1s,4s) cyclohexane scaffold are increasingly employed in fragment‑based drug discovery (FBDD) to probe binding pockets that discriminate between cis and trans 1,4‑diaminocyclohexane geometries. The target compound, with its pre‑installed methylamino handle and Boc‑protected amine, enables rapid diversification via amide coupling or reductive amination without disturbing the cis stereochemistry [1]. This contrasts with trans‑configured analogs (e.g., CAS 1313366‑20‑9) that present the two nitrogen vectors in opposite orientations, potentially missing key H‑bond contacts [1].

Synthesis of N‑Methylated Peptidomimetics and Macrocyclic Inhibitors

The secondary methylamino group serves as a conformational constraint in N‑methylated peptide backbones, where N‑methylation is a well‑validated strategy for improving metabolic stability and membrane permeability. The target compound can be directly incorporated into growing peptide chains via standard Boc‑deprotection and coupling protocols, providing a cis‑1,4‑cyclohexylene turn‑inducing motif that is geometrically distinct from its trans‑(1r,4r) counterpart . The additional methylene spacer between the ring and the methylamino nitrogen offers greater flexibility than direct‑attachment analogs (e.g., CAS 883864‑61‑7), which may be detrimental in rigid turn structures [2].

Orthogonal Protection Strategy in Multi‑Step Medicinal Chemistry Campaigns

The Boc group on the target compound is orthogonal to Fmoc, Cbz, and Alloc protecting groups, enabling chemoselective deprotection and functionalization in the presence of other protected amines. When used alongside the structurally similar but primary‑amine‑bearing analog CAS 866548‑92‑7, the target compound’s secondary N‑methylamine exhibits lower nucleophilicity (Taft Es = -1.24 vs. -0.61) [1], providing an opportunity for selective acylation in sequential synthetic sequences . Procurement teams should stock both the N‑methyl (target) and primary amine (CAS 866548‑92‑7) variants to maximize synthetic flexibility .

Racemic Screening for CNS Target Engagement Followed by Chiral Resolution

For central nervous system (CNS) targets where cyclohexylamine derivatives have demonstrated NMDA receptor antagonism (class‑level IC₅₀ values ~2–10 µM) [2], the racemic nature of the target compound allows cost‑efficient initial screening. If activity is confirmed, chiral preparative HPLC can resolve the enantiomers for enantioselective SAR follow‑up. This workflow is facilitated by the commercial availability of the racemate, whereas enantiopure analogs (e.g., CAS 294180‑29‑3) may require custom synthesis and are significantly more expensive [1][2].

Quote Request

Request a Quote for rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.